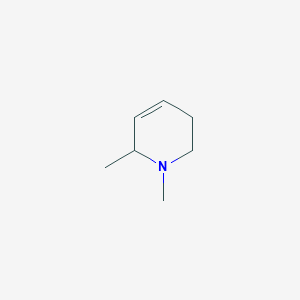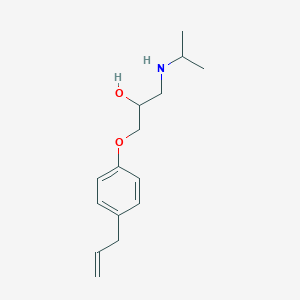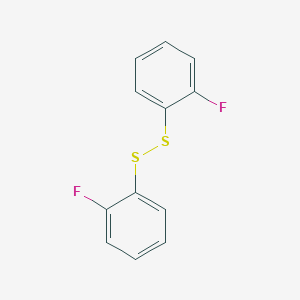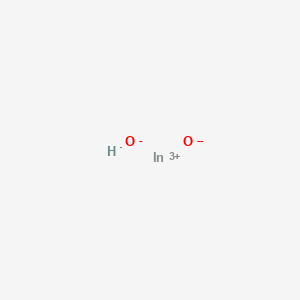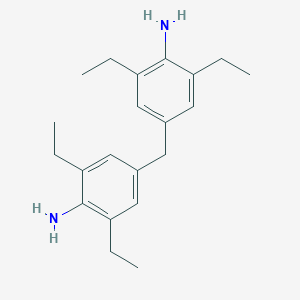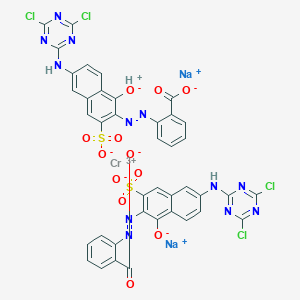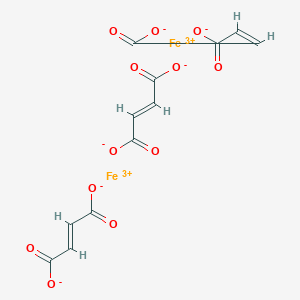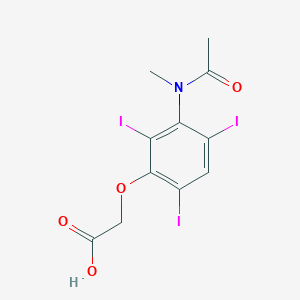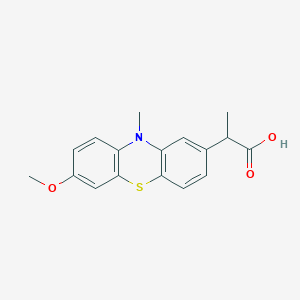
Pyrazole, 1-benzyl-5-(3-(dimethylamino)propoxy)-3-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrazole, 1-benzyl-5-(3-(dimethylamino)propoxy)-3-methyl-, commonly known as DMABP, is a chemical compound that has been extensively studied in scientific research. It belongs to the class of pyrazole derivatives and has shown promising results in various applications.
作用机制
DMABP is a potent antioxidant and free radical scavenger. It works by neutralizing reactive oxygen species (ROS) and reducing oxidative stress. It also inhibits the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammation and cell proliferation. DMABP has also been found to modulate the activity of ion channels and receptors in the brain, which may contribute to its neuroprotective effects.
生化和生理效应
DMABP has been found to have several biochemical and physiological effects in animal models. It has been shown to:
1. Reduce oxidative stress and inflammation
2. Inhibit cell proliferation and induce apoptosis
3. Improve cognitive function and memory
4. Reduce blood pressure and have a vasodilatory effect
5. Protect against ischemia-reperfusion injury in the heart
实验室实验的优点和局限性
DMABP has several advantages and limitations for lab experiments. Its advantages include:
1. High yield and purity of synthesis
2. Potent antioxidant and free radical scavenger
3. Inhibits cell proliferation and induces apoptosis
4. Neuroprotective effects
5. Vasodilatory effect and reduces blood pressure
Its limitations include:
1. Limited solubility in water
2. Limited stability in solution
3. Limited availability and high cost
4. Limited research on its toxicity and safety
未来方向
There are several future directions for DMABP research. Some of them are:
1. Development of DMABP derivatives with improved solubility and stability
2. Investigation of the mechanism of action of DMABP in different cell types and tissues
3. Evaluation of the toxicity and safety of DMABP in animal models
4. Clinical trials to evaluate the efficacy of DMABP in cancer, neurodegenerative, and cardiovascular diseases
5. Investigation of the potential of DMABP as a drug delivery system for targeted therapy.
Conclusion:
DMABP is a promising compound with potential applications in various scientific research areas. Its potent antioxidant and free radical scavenger properties make it a valuable tool for investigating oxidative stress-related diseases. Its neuroprotective and cardiovascular effects also make it a potential candidate for drug development. However, more research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in clinical trials.
合成方法
DMABP is synthesized by reacting 1-benzyl-3-methyl-1H-pyrazol-5-amine with 3-(dimethylamino)propyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is carried out under reflux conditions. The resulting product is purified by column chromatography to obtain DMABP in high yield and purity.
科学研究应用
DMABP has been extensively studied for its potential applications in various scientific research areas. It has shown promising results in the following fields:
1. Cancer Research: DMABP has been found to inhibit the growth of cancer cells in vitro and in vivo. It works by inducing apoptosis and inhibiting cell proliferation.
2. Neuroprotection: DMABP has been shown to protect neurons from oxidative stress and inflammation. It has also been found to improve cognitive function in animal models of Alzheimer's disease.
3. Cardiovascular Research: DMABP has been found to have a vasodilatory effect and reduce blood pressure in animal models. It has also been shown to protect against ischemia-reperfusion injury in the heart.
属性
CAS 编号 |
15090-13-8 |
|---|---|
产品名称 |
Pyrazole, 1-benzyl-5-(3-(dimethylamino)propoxy)-3-methyl- |
分子式 |
C16H23N3O |
分子量 |
273.37 g/mol |
IUPAC 名称 |
3-(2-benzyl-5-methylpyrazol-3-yl)oxy-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C16H23N3O/c1-14-12-16(20-11-7-10-18(2)3)19(17-14)13-15-8-5-4-6-9-15/h4-6,8-9,12H,7,10-11,13H2,1-3H3 |
InChI 键 |
SUIGSTVLZGUYBQ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)OCCCN(C)C)CC2=CC=CC=C2 |
规范 SMILES |
CC1=NN(C(=C1)OCCCN(C)C)CC2=CC=CC=C2 |
其他 CAS 编号 |
15090-13-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



